molecular formula C5H6BFN2O2 B13118553 (2-Amino-5-fluoropyridin-3-yl)boronic acid

(2-Amino-5-fluoropyridin-3-yl)boronic acid

Cat. No.: B13118553
M. Wt: 155.93 g/mol
InChI Key: XBYNFTBUXXFSNY-UHFFFAOYSA-N
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Description

(2-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of both an amino group and a fluorine atom on a pyridine ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluoropyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. . This reaction involves the coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(2-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-5-fluoropyridin-3-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired product . The amino and fluorine groups can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • 2-Fluoro-3-pyridineboronic acid : Similar in structure but lacks the amino group.
  • 3-Aminopyridine-2-boronic acid: Similar but lacks the fluorine atom.
  • 5-Fluoro-2-pyridineboronic acid: Similar but lacks the amino group.

Uniqueness: (2-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with the boronic acid functional group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C5H6BFN2O2

Molecular Weight

155.93 g/mol

IUPAC Name

(2-amino-5-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H6BFN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9)

InChI Key

XBYNFTBUXXFSNY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1N)F)(O)O

Origin of Product

United States

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